3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has a pyridine ring attached to the pyrazole core, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The process involves the formation of a hydrazone intermediate by reacting picolinic acid with hydrazine hydrate. This intermediate is then cyclized under acidic conditions to form the pyrazole ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes. Continuous flow chemistry can be employed to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the pyrazole ring can lead to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine-2-carboxylic acid derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Pyrazole: The parent compound without the pyridine ring.
Pyridine-2-carboxylic acid: The starting material used in the synthesis.
Other substituted pyrazoles: Compounds with different substituents on the pyrazole ring.
Uniqueness: 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to other pyrazole derivatives
Properties
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6;/h1-5H,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMKIALFYQDOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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